

Spectroscopic Profile of 6-Bromo-2,4'-bipyridine: A Technical Guide

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Compound of Interest

Compound Name: **6-Bromo-2,4'-bipyridine**

Cat. No.: **B178224**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of **6-Bromo-2,4'-bipyridine**. Due to a lack of readily available, published experimental data for this specific isomer, this document focuses on predicted spectroscopic values derived from analyses of structurally similar compounds. These predictions offer a valuable reference for the identification and characterization of **6-Bromo-2,4'-bipyridine** in a laboratory setting.

Data Presentation

The following tables summarize the predicted quantitative data for ^1H NMR, ^{13}C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry for **6-Bromo-2,4'-bipyridine**.

Table 1: Predicted ^1H NMR Spectroscopic Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Number of Protons	Assignment
~8.75	d	~4.5	2H	H-2', H-6'
~8.20	d	~7.8	1H	H-3
~7.80	t	~7.8	1H	H-4
~7.70	d	~4.5	2H	H-3', H-5'
~7.45	d	~7.8	1H	H-5

Table 2: Predicted ^{13}C NMR Spectroscopic Data (125 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~157.0	C-2
~150.5	C-2', C-6'
~149.5	C-6
~145.0	C-4'
~139.5	C-4
~125.0	C-3
~122.0	C-3', C-5'
~121.0	C-5

Table 3: Predicted Key Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H stretch
~1600-1580	Strong	C=N and C=C ring stretching
~1470-1430	Strong	Aromatic ring stretching
~1050-1000	Medium-Strong	C-Br stretch
~820-780	Strong	Out-of-plane C-H bending

Table 4: Predicted Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
234/236	~100 / ~98	[M] ⁺ / [M+2] ⁺ (presence of Br)
155	Moderate	[M - Br] ⁺
78	Moderate	[C ₅ H ₄ N] ⁺ (pyridine fragment)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for **6-Bromo-2,4'-bipyridine**.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **6-Bromo-2,4'-bipyridine** in 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, dimethyl sulfoxide-d₆).
- ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 or 500 MHz spectrometer. Standard acquisition parameters would include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
- ¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled pulse sequence should be used. Due to the lower natural abundance of ¹³C, a

greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.

2. Infrared (IR) Spectroscopy

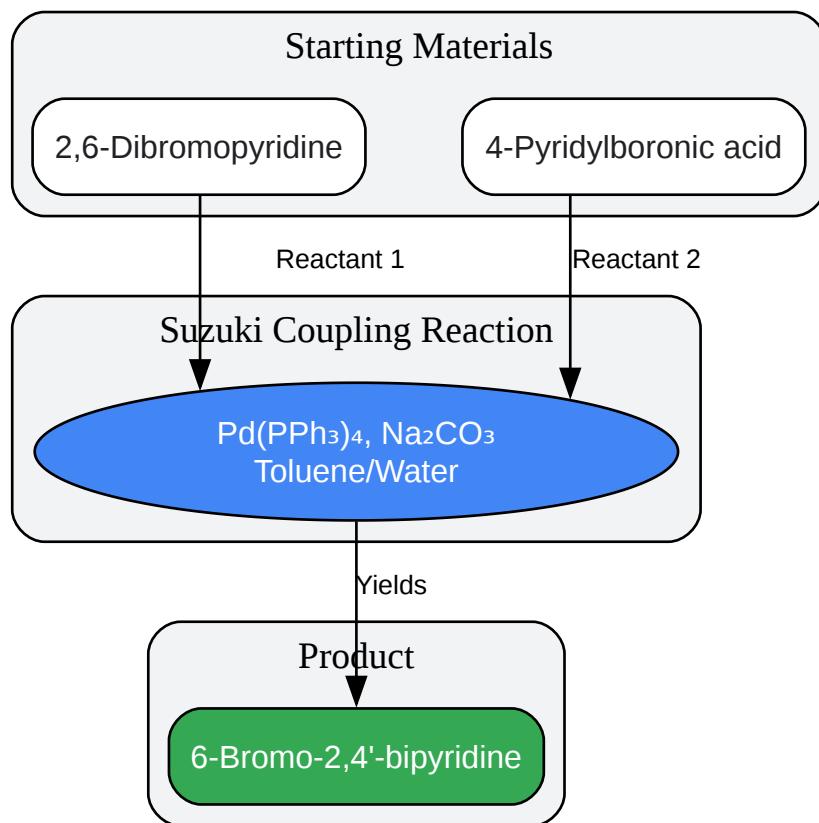
- **Sample Preparation:** For solid samples, the Attenuated Total Reflectance (ATR) technique is most common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
- **Data Acquisition:** The spectrum is typically recorded over the range of 4000 to 400 cm^{-1} . A background spectrum of the empty accessory is recorded first and automatically subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

- **Sample Preparation:** Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- **Data Acquisition:** Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI, a direct insertion probe or a GC inlet can be used. For ESI, the sample solution is infused directly or via an LC system. The mass analyzer (e.g., quadrupole, time-of-flight) is scanned over an appropriate mass range (e.g., m/z 50-500) to detect the molecular ion and its fragment ions.

Mandatory Visualization

The following diagram illustrates a plausible synthetic workflow for the preparation of **6-Bromo-2,4'-bipyridine**, a common method for creating asymmetrically substituted bipyridines.



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Caption: Synthetic workflow for **6-Bromo-2,4'-bipyridine**.

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